methyl N-pyridin-4-ylcarbamate
Description
Methyl N-pyridin-4-ylcarbamate is a carbamate derivative featuring a pyridin-4-yl group attached to the carbamate nitrogen. Carbamates are characterized by the functional group -O-C(O)-N-, which confers stability and diverse reactivity compared to esters or amides. This compound’s structure combines the aromatic pyridine ring, known for electron-withdrawing effects and hydrogen-bonding capabilities, with the carbamate moiety, which is hydrolytically more stable than esters but less so than amides.
Properties
CAS No. |
79546-31-9 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
methyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-2-4-8-5-3-6/h2-5H,1H3,(H,8,9,10) |
InChI Key |
HAUSEHWKDGUEGE-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=NC=C1 |
Canonical SMILES |
COC(=O)NC1=CC=NC=C1 |
Other CAS No. |
79546-31-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl N-pyridin-4-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-pyridinylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:
[ \text{4-Pyridinylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, 4-pyridinyl-, methyl ester may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
methyl N-pyridin-4-ylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and methanol.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, where the 4-pyridinyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Hydrolysis: 4-Pyridinylcarbamic acid and methanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Oxidation: N-oxide derivatives of the original compound.
Scientific Research Applications
methyl N-pyridin-4-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes that interact with carbamate esters.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, 4-pyridinyl-, methyl ester involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The 4-pyridinyl group can enhance binding affinity through π-π interactions with aromatic residues in the enzyme’s active site.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Pyridine Derivatives
Pyridine derivatives with substituents at specific positions exhibit distinct physical and chemical properties. For example, compounds such as 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () demonstrate how substituents like chlorine (-Cl), methyl (-CH₃), nitro (-NO₂), and bromine (-Br) influence molecular weight, melting points, and spectral characteristics.
Table 1: Substituent Impact on Pyridine-Based Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points due to enhanced dipole interactions .
- Methyl groups slightly reduce polarity, leading to marginally lower melting points compared to nitro-substituted analogs .
For methyl N-pyridin-4-ylcarbamate, the carbamate group (-O-C(O)-N-) is expected to elevate polarity and melting point relative to simple alkyl-substituted pyridines, akin to nitro-substituted derivatives.
Carbamates vs. Esters: Stability and Reactivity
Carbamates are structurally similar to esters but exhibit greater hydrolytic stability. For instance, methyl salicylate (), an ester, undergoes hydrolysis under mild acidic or basic conditions, whereas carbamates like benzyl N-methyl-N-piperidin-4-ylcarbamate () require stronger conditions due to the resonance stabilization of the amide-like nitrogen.
Table 2: Functional Group Comparison
| Property | Carbamates (e.g., this compound) | Esters (e.g., Methyl Salicylate) |
|---|---|---|
| Hydrolytic Stability | Moderate (stable in neutral pH) | Low (hydrolyzes readily) |
| IR Stretching (cm⁻¹) | ~1700 (C=O), ~1250 (C-O) | ~1740 (C=O), ~1200 (C-O) |
| Biological Activity | Often bioactive (e.g., enzyme inhibition) | Fragrance/antiseptic applications |
The carbamate group in this compound likely contributes to bioactivity, as seen in other carbamates used in pharmaceuticals or agrochemicals .
Heterocyclic Ring Modifications
Replacing the pyridine ring with other heterocycles significantly alters properties.
Table 3: Heterocyclic Ring Effects
Q & A
Q. What green chemistry approaches improve the sustainability of this compound synthesis?
- Methodology : Replace THF with cyclopentyl methyl ether (CPME) for safer solvent use. Employ catalytic methods (e.g., DMAP) to reduce reagent waste. Microwave-assisted synthesis (80°C, 30 min) enhances yield and reduces energy consumption, as validated for pyridinyl carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
